5beta-Dihydroaldosterone

Description

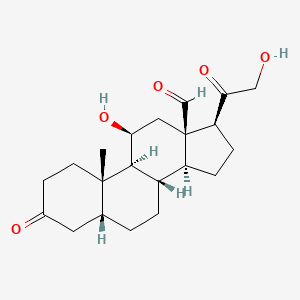

Structure

3D Structure

Properties

CAS No. |

7305-52-4 |

|---|---|

Molecular Formula |

C21H30O5 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

(5R,8S,9S,10S,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-13-carbaldehyde |

InChI |

InChI=1S/C21H30O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h11-12,14-17,19,22,25H,2-10H2,1H3/t12-,14+,15+,16-,17+,19-,20+,21-/m1/s1 |

InChI Key |

IIBOWSHDTFRYKU-HLQMJBJHSA-N |

SMILES |

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C=O)O |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation Pathways of 5beta Dihydroaldosterone

Precursor Compounds and Substrates in Aldosterone (B195564) Metabolism

The direct and sole precursor for the biosynthesis of 5beta-dihydroaldosterone is aldosterone. ontosight.aiebi.ac.uk Aldosterone is a steroid hormone synthesized in the zona glomerulosa of the adrenal cortex and plays a vital role in regulating blood pressure and electrolyte balance. wikipedia.org Its own synthesis pathway involves several precursor compounds, starting from progesterone. ebm-journal.org Key intermediates in the production of aldosterone include 11-deoxycorticosterone (DOC) and corticosterone (B1669441). wikipedia.orgbioscientifica.comresearchgate.net The final steps, converting corticosterone to aldosterone, are catalyzed by the enzyme aldosterone synthase. wikipedia.orgbioscientifica.com

Once secreted, aldosterone undergoes metabolism, primarily in the liver, to be inactivated and excreted. thieme-connect.com The primary catabolic event is the reduction of the double bond between carbons 4 and 5 (the Δ4-double bond) in the A-ring of the steroid nucleus. This reduction can result in two different stereoisomers: 5alpha-dihydroaldosterone or this compound. The formation of this compound is specifically catalyzed by the enzyme AKR1D1. mdpi.comnih.gov Interestingly, dietary sodium intake can influence which metabolic pathway is favored; high sodium diets have been shown to increase the formation of 5beta-reduced metabolites in rats. thieme-connect.comnih.gov

Role of Delta4-3-Oxosteroid 5beta-Reductase (AKR1D1) in Formation

Delta4-3-Oxosteroid 5beta-Reductase, encoded by the AKR1D1 gene, is the exclusive enzyme responsible for the 5beta-reduction of aldosterone and other Δ4-3-oxosteroids in humans. nih.govnih.gov It belongs to the aldo-keto reductase (AKR) superfamily, a group of enzymes that typically reduce carbonyl groups. mfd.org.mk However, AKR1D1 is unique in that it catalyzes the reduction of a carbon-carbon double bond, a crucial reaction for both the deactivation of steroid hormones and the biosynthesis of bile acids. mdpi.comnih.govplos.org A deficiency in this enzyme leads to a rare inborn error in bile acid synthesis, highlighting its critical physiological role. nih.govmetabolicsupportuk.org

AKR1D1 catalyzes a stereospecific and irreversible reduction of the C4-C5 double bond of steroids that possess a Δ4-3-one structure. nih.govnih.gov The reaction is dependent on the cofactor NADPH, which provides the hydride ion for the reduction. plos.orguniprot.org The key outcome of this reaction is the creation of a 5beta-dihydrosteroid, which is characterized by an A/B cis-ring junction. ebi.ac.uknih.gov This introduction of a sharp 90° bend in the steroid's A/B ring structure fundamentally alters its shape and renders it biologically inactive. nih.gov For steroid hormones like aldosterone, this 5beta-reduction is the initial and rate-limiting step in their hepatic clearance. mdpi.comnih.gov

AKR1D1 exhibits a broad substrate tolerance, capable of reducing a wide array of Δ4-3-ketosteroids, including C18, C19, C21, and C27 steroids. researchgate.netnih.gov This suggests it is the only 5beta-reductase necessary for the metabolism of all major classes of steroid hormones in humans. ebi.ac.uknih.gov While it efficiently reduces androgens (like testosterone), progestogens (like progesterone), and glucocorticoids (like cortisol and cortisone), it can also act on aldosterone. nih.govebi.ac.uk

Table 1: Substrate Specificity of Human AKR1D1 This table summarizes the capability of AKR1D1 to reduce various steroid substrates.

| Substrate Class | Example Substrates | Reduced by AKR1D1 | Reference |

|---|---|---|---|

| Mineralocorticoids | Aldosterone | Yes | nih.govuniprot.org |

| Glucocorticoids | Cortisol, Cortisone | Yes | mdpi.comebi.ac.uk |

| Androgens | Testosterone (B1683101), Androstenedione | Yes | ebi.ac.uk |

| Progestogens | Progesterone | Yes | ebi.ac.uk |

| Bile Acid Precursors | 7α-hydroxy-4-cholesten-3-one | Yes | nih.govebi.ac.uk |

The expression of the AKR1D1 gene is highly tissue-specific. It is predominantly and most highly expressed in the liver, which aligns with the liver's primary role in steroid and bile acid metabolism. nih.govuniprot.orgproteinatlas.orggenecards.org Significant expression levels of AKR1D1 are also consistently detected in the testes. nih.govuniprot.orggenecards.org Lower levels of expression have been noted in other tissues, including the adrenal glands and colon. nih.govuniprot.org

Table 2: Relative mRNA Expression of AKR1D1 in Human Tissues Data extracted from publicly available databases (GTEx Portal) showing median expression levels in Transcripts Per Million (TPM).

| Tissue | Median Expression (TPM) | Relative Expression Level | Reference |

|---|---|---|---|

| Liver | 51.66 | High | nih.gov |

| Testis | 4.87 | Significant | nih.gov |

| Adrenal Gland | 0.07 | Low | nih.gov |

| Breast | 0.02 | Low | nih.gov |

Molecular Mechanisms of C4-C5 Double Bond Reduction

The reduction of the C4-C5 double bond by AKR1D1 is a highly specific enzymatic reaction. The mechanism involves the binding of the NADPH cofactor to the enzyme, followed by the steroid substrate. wikipedia.org The reaction proceeds via a direct transfer of a hydride ion (H-) from NADPH to the C5 position of the steroid's A-ring, specifically to the alpha-face. wikipedia.org Subsequently, a proton is added to the C4 position from a proton donor within the enzyme's active site, resulting in the saturation of the double bond. wikipedia.org This stereospecific addition of hydrogen atoms results in the characteristic cis-fusion of the A and B rings (a 5beta configuration), which is the hallmark of AKR1D1 activity. nih.govnih.gov An earlier study has ruled out the involvement of a Schiff base intermediate in this type of steroid reduction. portlandpress.com

Metabolism and Catabolic Pathways of 5beta Dihydroaldosterone

Further Reduction to Tetrahydroaldosterone (B195565) Isomers

Following its formation from aldosterone (B195564), 5beta-dihydroaldosterone undergoes further reduction of its 3-keto group, leading to the formation of tetrahydroaldosterone isomers. This is a crucial step in the catabolic cascade of aldosterone.

Formation of 3alpha,5beta-Tetrahydroaldosterone

The most significant pathway for the metabolism of this compound is its conversion to 3alpha,5beta-tetrahydroaldosterone. thieme-connect.comthieme-connect.com This reaction is catalyzed by a 3-alpha-hydroxysteroid dehydrogenase enzyme. 3alpha,5beta-Tetrahydroaldosterone is the most abundant urinary metabolite of aldosterone, accounting for a substantial portion of its daily secretion. thieme-connect.comthieme-connect.com The formation of this metabolite is a key step in the inactivation of aldosterone's mineralocorticoid activity.

Formation of Other Tetrahydroaldosterone Stereoisomers

While 3alpha,5beta-tetrahydroaldosterone is the major product, other stereoisomers of tetrahydroaldosterone can also be formed. The reduction of the 3-keto group can also result in a 3-beta-hydroxy group, although this is a less common pathway for 5beta-reduced metabolites. thieme-connect.com The formation of 3beta,5beta-tetrahydroaldosterone occurs in smaller quantities. thieme-connect.com Additionally, the initial reduction of aldosterone can also produce 5alpha-dihydroaldosterone, which is then further metabolized to 3alpha,5alpha-tetrahydroaldosterone (B12734930) and 3beta,5alpha-tetrahydroaldosterone. thieme-connect.comnih.gov The balance between the 5-alpha and 5-beta reduction pathways can be influenced by factors such as dietary sodium intake. thieme-connect.comnih.gov

Conjugation for Excretion

To be efficiently eliminated from the body, the tetrahydroaldosterone metabolites must be made more water-soluble. This is primarily achieved through conjugation with glucuronic acid. thieme-connect.comthieme-connect.com

Glucuronidation by Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferases (UGT2B7, UGT2B4)

The process of glucuronidation involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the steroid metabolite. wikipedia.org This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).

Specifically, research has identified UGT2B7 as a key enzyme in the glucuronidation of aldosterone and its metabolites, including 3alpha,5beta-tetrahydroaldosterone. nih.govoup.comoup.com Studies have shown that both allelic variants of UGT2B7, UGT2B7H(268) and UGT2B7Y(268), can conjugate 3alpha,5beta-tetrahydroaldosterone. nih.govoup.comoup.com Furthermore, two variants of another UGT enzyme, UGT2B4, have also been found to glucuronidate tetrahydroaldosterone. nih.govoup.com

The kinetic properties of these enzymes indicate a high affinity for mineralocorticoid metabolites. For instance, UGT2B7 has been shown to have a significantly higher efficiency for aldosterone glucuronidation compared to glucocorticoids. nih.govoup.com

Significance of Glucuronide Conjugation in Metabolism

Glucuronidation is a critical step for the renal excretion of aldosterone metabolites. The resulting glucuronide conjugates, such as 3alpha,5beta-tetrahydroaldosterone-3-glucuronide, are highly water-soluble and can be readily filtered by the kidneys and eliminated in the urine. ontosight.ai This conjugation process effectively terminates the biological activity of the steroid and prevents its reabsorption. Urinary measurement of tetrahydroaldosterone-glucuronide is a common method to assess aldosterone secretion rates. thieme-connect.com

Organ and Tissue-Specific Metabolic Processing

The metabolism of this compound and its parent compound, aldosterone, exhibits organ and tissue specificity.

The liver is the primary site for the reduction of aldosterone to its dihydro and tetrahydro metabolites, including this compound and subsequently 3alpha,5beta-tetrahydroaldosterone. thieme-connect.comthieme-connect.comthieme-connect.com The liver is also a major site for the glucuronidation of these metabolites. oup.comnih.gov

The kidneys also play a significant role in aldosterone metabolism. thieme-connect.comnih.govoup.com RT-PCR experiments have demonstrated the expression of UGT2B7 in the human kidney, specifically in the renal proximal tubule epithelial cells. nih.govoup.com This suggests that the conjugation of aldosterone metabolites occurs within their target tissue. nih.govoup.com While the liver is the main site of tetrahydroaldosterone glucuronide synthesis, the kidney is the primary location for the direct glucuronidation of aldosterone to form aldosterone 18-glucuronide. nih.gov This points to a "two-cell mechanism" where aldosterone acts on the distal tubule epithelial cells, while its metabolism occurs in the proximal tubule epithelial cells. nih.govoup.com

The following table summarizes the key enzymes and their roles in the metabolism of this compound:

| Enzyme Family | Specific Enzyme | Substrate(s) | Product(s) | Primary Location(s) |

| Aldo-Keto Reductase | 3alpha-Hydroxysteroid Dehydrogenase | This compound | 3alpha,5beta-Tetrahydroaldosterone | Liver |

| UDP-Glucuronosyltransferase | UGT2B7 | 3alpha,5beta-Tetrahydroaldosterone | 3alpha,5beta-Tetrahydroaldosterone-3-glucuronide | Liver, Kidney |

| UDP-Glucuronosyltransferase | UGT2B4 | Tetrahydroaldosterone | Tetrahydroaldosterone-glucuronide | Liver |

The subsequent table provides an overview of the major metabolites in the catabolic pathway of this compound:

| Metabolite | Precursor | Key Metabolic Step |

| This compound | Aldosterone | 5beta-reduction |

| 3alpha,5beta-Tetrahydroaldosterone | This compound | 3alpha-reduction |

| 3alpha,5beta-Tetrahydroaldosterone-3-glucuronide | 3alpha,5beta-Tetrahydroaldosterone | Glucuronidation |

Hepatic Metabolism of this compound

The liver is the principal organ responsible for the metabolic clearance of aldosterone from circulation. nih.govthieme-connect.com The initial and rate-limiting step in the major catabolic pathway is the reduction of the double bond between the 4th and 5th carbon atoms of the A-ring of aldosterone. This reaction is catalyzed by Δ4-5-reductases, leading to the formation of two stereoisomers: 5α-dihydroaldosterone and 5β-dihydroaldosterone. thieme-connect.com The formation of 5β-dihydroaldosterone is specifically catalyzed by the enzyme 5β-reductase, also known as aldo-keto reductase family 1 member D1 (AKR1D1). nih.govresearchgate.net This enzyme is highly expressed in the liver. nih.govresearchgate.net

Following its formation, 5β-dihydroaldosterone is rapidly converted to 3α,5β-tetrahydroaldosterone through the action of 3α-hydroxysteroid dehydrogenase. thieme-connect.com 3α,5β-tetrahydroaldosterone is the most abundant metabolite of aldosterone found in the liver and subsequently in the urine. thieme-connect.comnih.gov This tetrahydro metabolite then undergoes conjugation, primarily with glucuronic acid, to form 3α,5β-tetrahydroaldosterone-3-glucuronide, a water-soluble compound that can be readily excreted by the kidneys. thieme-connect.comnih.gov

The enzymatic reactions involved in the hepatic metabolism of 5β-dihydroaldosterone are summarized in the table below.

| Enzyme | Action | Substrate | Product | Cellular Location |

| 5β-reductase (AKR1D1) | Reduction of C4-C5 double bond | Aldosterone | 5β-Dihydroaldosterone | Cytosol |

| 3α-hydroxysteroid dehydrogenase | Reduction of C3-keto group | 5β-Dihydroaldosterone | 3α,5β-Tetrahydroaldosterone | Cytosol/Microsomes |

| UDP-glucuronosyltransferase (UGT) | Glucuronidation | 3α,5β-Tetrahydroaldosterone | 3α,5β-Tetrahydroaldosterone-3-glucuronide | Microsomes |

Renal Metabolism of this compound

While the liver is the primary site of aldosterone metabolism, the kidneys also possess the enzymatic machinery to metabolize aldosterone, including the formation of 5β-dihydroaldosterone. nih.gov Studies using slices of kidney cortex and medulla from adrenalectomized rats have demonstrated the synthesis of significant quantities of 5β-reduced metabolites of aldosterone. nih.gov

The enzyme 5β-reductase is present in the kidney, although its activity is lower than in the liver. oup.com The kidney is also a site for the glucuronidation of aldosterone and its metabolites. The enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7), which is responsible for conjugating aldosterone and its A-ring reduced metabolites, including 3α,5β-tetrahydroaldosterone, is expressed in the renal proximal tubule epithelial cells. nih.gov This suggests that the kidney can both produce and prepare these metabolites for excretion.

The renal metabolism of aldosterone may play a role in modulating the local concentration of active hormone within the kidney itself. The formation of less active metabolites like 5β-dihydroaldosterone and its subsequent derivatives within the kidney could represent a mechanism to fine-tune mineralocorticoid receptor activation.

Influence of Physiological Factors on this compound Metabolism

The metabolic pathways of aldosterone, including the formation of 5β-dihydroaldosterone, are not static but are influenced by various physiological conditions, most notably dietary sodium intake and the hormonal milieu.

Impact of Dietary Sodium Intake on Metabolic Pathways

Dietary sodium intake is a well-established regulator of aldosterone synthesis and also significantly influences its metabolic fate. Research in male rats has shown that a high sodium diet leads to a significant increase in the synthesis of 5β-reduced metabolites of aldosterone, primarily 3α,5β-tetrahydroaldosterone. Conversely, a low sodium diet stimulates the 5α-reductase pathway, resulting in increased production of 5α-dihydroaldosterone. wikipedia.org This shift in metabolic pathways suggests that dietary sodium can regulate the enzymes involved in aldosterone metabolism in peripheral tissues. The increased formation of 5β-dihydroaldosterone under high sodium conditions may represent a mechanism to enhance the inactivation and clearance of aldosterone when its sodium-retaining actions are less required.

Hormonal and Endocrine Regulation of Metabolic Enzymes

The endocrine system exerts regulatory control over the enzymes responsible for aldosterone metabolism. Adrenocorticotropic hormone (ACTH), the primary stimulator of cortisol secretion, can also acutely stimulate aldosterone production. nih.gov This increase in substrate availability can lead to a corresponding increase in the formation of its metabolites, including 5β-dihydroaldosterone.

Angiotensin II, a key regulator of aldosterone synthesis, also influences the expression of steroidogenic enzymes. nih.gov While its direct effect on 5β-reductase is less clear, by controlling the rate of aldosterone synthesis, it indirectly modulates the flux through the metabolic pathways.

Furthermore, thyroid status can impact aldosterone metabolism. Hypothyroidism has been associated with an inhibition of 5β-reductase activity. basicmedicalkey.com This suggests that thyroid hormones may be necessary for the normal expression and/or activity of this enzyme.

Exogenous and Endogenous Modulators of this compound Metabolism

The metabolism of aldosterone to 5β-dihydroaldosterone can be influenced by a variety of external and internal compounds.

Glycyrrhetinic acid, the active component of licorice, is a potent noncompetitive inhibitor of hepatic 5β-reductase. nih.gov Its ingestion can lead to a decrease in the formation of 5β-dihydroaldosterone and its downstream metabolite, 3α,5β-tetrahydroaldosterone. This inhibition contributes to the mineralocorticoid excess syndrome associated with licorice consumption, as the clearance of aldosterone is impaired.

Certain drugs can also interfere with the metabolism of aldosterone. For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) can compete with aldosterone metabolites for the enzyme UGT2B7, which is responsible for their glucuronidation. thieme-connect.comresearchgate.netthieme-connect.com This competition can potentially slow the excretion of these metabolites.

Endogenous compounds can also modulate 5β-reductase activity. Bile acids, such as chenodeoxycholate and ursodeoxycholate, have been identified as potent non-competitive inhibitors of AKR1D1 (5β-reductase). researchgate.net This suggests a potential regulatory feedback loop where bile acids can influence their own synthesis by modulating the activity of a key steroid-metabolizing enzyme. Additionally, naturally occurring substances in human urine, termed "GA-like factors" (GALFs), have been found to inhibit 5β-reductase activity, although their precise chemical nature is still under investigation. ahajournals.org

The table below summarizes some of the known modulators of 5β-dihydroaldosterone metabolism.

| Modulator | Type | Effect on 5β-reductase (AKR1D1) | Consequence |

| Glycyrrhetinic Acid | Exogenous (from licorice) | Potent noncompetitive inhibitor | Decreased formation of 5β-dihydroaldosterone |

| Bile Acids (e.g., chenodeoxycholate) | Endogenous | Noncompetitive inhibitor | Potential regulation of bile acid synthesis |

| "GA-like factors" (GALFs) | Endogenous (in urine) | Inhibitor | Potential role in sodium homeostasis |

Microbial Contributions to Aldosterone Metabolite Formation

The human gut microbiota is increasingly recognized as a significant contributor to the metabolism of various endogenous and exogenous compounds, including steroid hormones. Several anaerobic bacteria residing in the human gut are capable of metabolizing aldosterone. nih.gov

Notably, Clostridium paraputrificum can convert aldosterone to 3α,5β-tetrahydroaldosterone, a process that necessitates the intermediate formation of 5β-dihydroaldosterone. nih.gov This indicates that gut bacteria possess enzymatic machinery, including 5β-reductase activity, that mirrors the metabolic capabilities of the liver. Other gut bacteria, such as Bifidobacterium adolescentis, can reduce aldosterone to 20β-dihydroaldosterone. nih.gov

Recent studies have also highlighted that the gut microbiome can influence circulating aldosterone levels. nih.govnih.gov Germ-free mice, which lack a gut microbiome, have been shown to have significantly higher plasma aldosterone levels compared to conventional mice. physiology.org This suggests that the gut microbiota may normally act to suppress circulating aldosterone, possibly through direct metabolism or by producing metabolites that influence aldosterone regulation. Alterations in the gut microbiota have been observed in patients with primary aldosteronism, with a decrease in short-chain fatty acid-producing bacteria. frontiersin.org While the precise mechanisms are still being elucidated, these findings point to a complex interplay between the gut microbiome and aldosterone homeostasis, including the formation of its 5β-reduced metabolites.

Physiological Significance and Biological Activity of 5beta Dihydroaldosterone

Role in Electrolyte and Fluid Homeostasis

The metabolism of aldosterone (B195564), the principal mineralocorticoid hormone, into various derivatives is a key step in modulating its biological activity and maintaining electrolyte and fluid balance. Among these metabolites is 5beta-dihydroaldosterone (5β-DHA), a product of the 5-beta-reductase enzyme pathway. Unlike its more studied counterpart, 5alpha-dihydroaldosterone, the precise physiological role of 5β-DHA is less defined, though its formation is closely linked to sodium intake, suggesting a function within the complex system of homeostasis.

Antinatriuretic Properties and Mechanisms

While significant research has highlighted the potent antinatriuretic (sodium-retaining) properties of aldosterone and its 5-alpha-reduced metabolites, direct evidence for such activity by this compound is limited and suggests it is significantly less potent. The antinatriuretic effect of mineralocorticoids is primarily mediated by their action on the distal nephron of the kidney, where they promote sodium reabsorption from the filtrate back into the bloodstream. This action increases blood volume and pressure.

Studies comparing the various Ring A-reduced metabolites of aldosterone have consistently shown that 5-alpha-reduced forms are more biologically active than their 5-beta counterparts. nih.gov The reduction of the double bond in the A-ring of the steroid nucleus, a process that creates both 5-alpha and 5-beta isomers, generally diminishes mineralocorticoid activity compared to the parent hormone, aldosterone. nih.gov The stereochemical difference between the 5α (trans) and 5β (cis) ring junction significantly alters the shape of the steroid molecule, which in turn affects its ability to bind to and activate the mineralocorticoid receptor (MR). The 5β configuration results in a pronounced bend in the steroid backbone, which is generally associated with reduced biological activity at the MR.

Influence on Sodium Conservation

The influence of 5β-DHA on sodium conservation appears to be minimal and indirect, primarily inferred from the conditions under which it is synthesized. Research in rat models has demonstrated a clear link between dietary sodium intake and the metabolic pathway of aldosterone. A high sodium diet leads to a significant increase in the synthesis of 5-beta-reduced metabolites. This is in stark contrast to the 5-alpha-reductase pathway, which is stimulated by a low sodium diet to increase the production of 5alpha-dihydroaldosterone, a compound known to contribute to sodium conservation. nih.gov

This differential regulation suggests that the 5-beta reduction of aldosterone may be part of a catabolic or inactivating pathway that is upregulated when sodium levels are high and the need for sodium conservation is low. By converting aldosterone to less active 5β-metabolites, the body can attenuate the hormone's potent sodium-retaining effects, thereby promoting sodium excretion and maintaining homeostasis in a state of sodium excess.

Comparative Biological Activity with Aldosterone and Other Metabolites

The biological activity of 5β-DHA is best understood when compared to its parent compound, aldosterone, and its stereoisomer, 5alpha-dihydroaldosterone (5α-DHA). These comparisons reveal significant differences in potency and physiological regulation.

Differential Effects Compared to 5alpha-Dihydroaldosterone

The most striking difference between 5α-DHA and 5β-DHA lies in their mineralocorticoid activity and the regulation of their synthesis.

Mineralocorticoid Activity : Research has consistently demonstrated that 5-alpha-reduced metabolites of aldosterone are more potent than 5-beta-reduced metabolites. nih.gov While 5α-DHA possesses distinct, albeit reduced, mineralocorticoid activity, the activity of 5β-DHA is considered to be significantly lower or negligible. nih.govnih.gov This difference is attributed to the molecular shape conferred by the 5β-configuration, which hinders effective binding to the mineralocorticoid receptor. nih.gov

Metabolic Regulation by Dietary Sodium : As previously mentioned, the metabolic pathways leading to the formation of these two isomers are inversely regulated by dietary sodium. A low-sodium diet, which signals the body to conserve sodium, enhances the 5-alpha-reductase pathway, leading to increased levels of the active metabolite 5α-DHA. nih.gov Conversely, a high-sodium diet promotes the 5-beta-reductase pathway, increasing the formation of the less active 5β-metabolites. This suggests that the 5α pathway is geared towards hormonal activation and sodium retention, while the 5β pathway is associated with hormonal inactivation and clearance.

Potency and Specificity in Biological Systems

The potency of a steroid hormone is a measure of its ability to elicit a biological response. In the context of mineralocorticoids, this is often assessed by measuring their effect on the urinary sodium-to-potassium (Na+/K+) ratio, a key indicator of renal sodium retention and potassium excretion. nih.govnih.gov

| Compound | Relative Mineralocorticoid Potency | Primary Metabolic Pathway Stimulated by | Presumed Role in Sodium Homeostasis |

|---|---|---|---|

| Aldosterone | 100% (Reference) | Low Sodium / High Potassium (via Renin-Angiotensin System) | Principal regulator of sodium conservation |

| 5alpha-Dihydroaldosterone | ~1.8% of Aldosterone nih.gov | Low Sodium Diet nih.gov | Active metabolite contributing to sodium conservation |

| This compound | Significantly less potent than 5alpha-isomer; considered largely inactive nih.govnih.gov | High Sodium Diet | Inactive metabolite; part of a clearance/inactivation pathway |

Analytical Methodologies for 5beta Dihydroaldosterone Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of 5beta-dihydroaldosterone, primarily to separate it from its isomers and other structurally similar steroids present in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation of aldosterone (B195564) metabolites, including the resolution of 5alpha- and this compound isomers. The separation of these stereoisomers is critical as they can possess different biological activities. thieme-connect.com

Researchers have developed HPLC systems that offer reproducible and high-resolution separation of aldosterone's polar neutral metabolites. taylorfrancis.com These systems often employ reversed-phase columns, such as C8 or C18, and utilize mobile phases consisting of aqueous solutions of organic solvents like acetonitrile or methanol. taylorfrancis.comnih.gov Gradient elution or stepwise elution with varying percentages of the organic solvent can be employed to achieve optimal separation of metabolites with a wide range of polarities. taylorfrancis.com The use of heated columns can further enhance the resolution of these closely related steroid isomers. nih.gov For instance, a study demonstrated the successful resolution of all six Ring-A reduced metabolites of aldosterone using a C8-reverse phase column with either aqueous methanol or acetonitrile as the mobile phase. nih.gov

The unique selectivity of different stationary phases can also be exploited for isomer separation. Biphenyl bonded phases, for example, offer distinct selectivity for aromatic and moderately polar analytes and have been shown to improve the resolution of structural isomers of steroids, particularly when methanol is used in the mobile phase. thermofisher.com

Table 1: HPLC Parameters for Aldosterone Metabolite Separation

| Parameter | Description | Reference |

| Column | C8-reverse phase, C18, Phenyl, Biphenyl | nih.govthermofisher.comnih.gov |

| Mobile Phase | Aqueous methanol or acetonitrile, Ammonium formate/methanol | nih.govnih.gov |

| Elution | Isocratic, Gradient, or Stepwise | taylorfrancis.comnih.gov |

| Detection | UV, Radioactivity Detector, Mass Spectrometry | nih.govnih.gov |

Thin-Layer Chromatography (TLC) in Metabolic Studies

Thin-Layer Chromatography (TLC) serves as a valuable and convenient method for the analysis of steroids in metabolic studies due to its simplicity, low cost, and ability to process multiple samples simultaneously. nih.govbioline.org.br It is particularly useful for tracking the biotransformation of steroids and identifying the presence or absence of specific metabolites. nih.gov

In the context of steroid metabolism, TLC can be used to separate and identify various intermediates. nih.gov The choice of the mobile phase is critical for achieving effective separation of steroid isomers. nih.gov For instance, a mixture of chloroform, acetone, and petroleum ether has been identified as a suitable solvent system for the separation of androstane isomers. nih.gov The separated steroids on the TLC plate can be visualized using various detection methods and can be further analyzed by techniques like radioimmunoassay (TLC-RIA) for quantification. bioline.org.br

Spectrometric Quantification Approaches

Spectrometric methods, particularly mass spectrometry, are the gold standard for the sensitive and specific quantification of this compound and other steroid metabolites.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), provides high specificity and sensitivity for the detection of small molecules like steroid hormones. nih.gov Tandem mass spectrometry (MS/MS) further enhances this specificity and is considered a robust method for the accurate measurement of aldosterone and its metabolites in biological fluids such as serum, plasma, and urine. springernature.comresearchgate.netnih.gov

LC-MS/MS methods for aldosterone and its metabolites typically involve an extraction step, such as solid-phase extraction (SPE) or supported liquid extraction (SLE), to remove interfering substances from the biological matrix. nih.govspringernature.com The extracted analytes are then separated by HPLC and detected by a triple quadrupole mass spectrometer. nih.gov Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. mdpi.com This high selectivity allows for the differentiation of aldosterone from other structurally similar steroids, which can be a challenge with less specific methods like immunoassays. nih.gov

The sensitivity of these methods allows for the quantification of aldosterone and its metabolites at very low concentrations, often in the picogram per milliliter (pg/mL) range. nih.govnih.gov For example, a validated LC-MS/MS method for aldosterone in human urine reported a lower limit of quantification of 25 pg/mL. nih.gov

Table 2: Key Parameters in LC-MS/MS Quantification of Aldosterone Metabolites

| Parameter | Description | Reference |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Electrospray Ionization (ESI) | nih.govnih.gov |

| Mass Analyzer | Triple Quadrupole | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

| Sample Preparation | Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), Protein Precipitation | nih.govspringernature.comwaters.com |

Application in Steroid Metabolomics Profiling

Steroid metabolomics, which involves the comprehensive analysis of all steroids in a biological sample, is a powerful tool for diagnosing and understanding endocrine disorders. jci.orgendocrine-abstracts.org Gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS are the primary analytical platforms used for steroid metabolome profiling. jci.orgnih.gov

These techniques allow for the simultaneous quantification of a large panel of steroid metabolites, providing a detailed snapshot of steroidogenesis. endocrine-abstracts.orgrug.nl In the context of conditions like primary aldosteronism, urine steroid metabolomics can reveal distinct patterns of mineralocorticoid, glucocorticoid, and precursor metabolite excretion. nih.govuzh.ch This comprehensive profiling can aid in the identification of disease subtypes and the discovery of novel biomarkers. jci.orgnih.gov For instance, the analysis of the urinary steroid metabolome has been used to differentiate between different forms of primary aldosteronism. nih.gov

Radiochemical Labeling and Tracing Techniques

Radiochemical labeling is a classic and highly sensitive technique used to trace the metabolic fate of steroids like aldosterone. By introducing a radioactive isotope, such as tritium (³H), into the steroid molecule, researchers can follow its conversion to various metabolites in vivo and in vitro.

Specific methods have been developed for the enzymatic synthesis of ³H-labeled Ring-A reduced metabolites of aldosterone, including this compound. nih.gov These radiolabeled compounds can then be used in metabolic studies to investigate the pathways of aldosterone metabolism. The detection of the radiolabeled metabolites is often achieved using an on-line radioactivity detector coupled with HPLC, which enhances the sensitivity and resolution of the analysis compared to off-line scintillation counting. nih.gov

Radiolabeling has also been instrumental in determining aldosterone secretion rates through the isotope dilution method. thieme-connect.com This involves administering a known amount of radiolabeled aldosterone and then measuring the specific activity of a urinary metabolite to calculate the production rate. thieme-connect.com More recently, positron emission tomography (PET) tracers, such as [¹⁸F]AldoView, have been developed for the in vivo imaging of aldosterone synthase, the enzyme responsible for aldosterone production. nih.gov While not directly targeting this compound, these advanced techniques provide valuable insights into the broader context of aldosterone synthesis and regulation. nih.gov

Enzymatic Synthesis of Tritium-Labeled Metabolites

The synthesis of tritium-labeled metabolites is a cornerstone for in-depth metabolic studies, providing a powerful tool for tracing the fate of this compound. The process involves the enzymatic conversion of a tritium-labeled precursor, typically [³H]aldosterone, to its various metabolites, including this compound.

The enzymatic synthesis leverages the activity of specific enzymes, primarily 5beta-reductase, which is responsible for the reduction of the A-ring of aldosterone to yield the 5beta-dihydro metabolite. This reaction is typically carried out in vitro using tissue homogenates or purified enzyme preparations from organs known to be active in steroid metabolism, such as the liver.

A general procedure for the enzymatic synthesis of tritium-labeled this compound involves the following steps:

Incubation: Tritiated aldosterone is incubated with a source of 5beta-reductase, such as liver microsomes, in a buffered solution containing necessary cofactors like NADPH.

Extraction: Following the incubation period, the steroid metabolites are extracted from the reaction mixture using organic solvents.

Purification and Separation: The extracted metabolites are then separated and purified using chromatographic techniques, most notably high-performance liquid chromatography (HPLC). The use of radiolabeled compounds allows for the detection and quantification of the minute amounts of each metabolite produced.

This method enables the production of highly specific, radiolabeled this compound, which is essential for subsequent metabolic tracing studies.

In Vitro and Ex Vivo Tracing of Metabolic Pathways

Understanding the metabolic pathways of this compound is crucial for elucidating its physiological and pathophysiological roles. In vitro and ex vivo tracing studies using the previously synthesized tritium-labeled compound are instrumental in this endeavor.

In vitro studies typically utilize cell cultures or subcellular fractions (e.g., microsomes, cytosol) from various tissues to investigate the metabolism of [³H]this compound. These studies allow for the identification of the enzymes involved in its further metabolism and the characterization of the resulting metabolic products. By incubating the radiolabeled substrate with these biological preparations, researchers can track the formation of more polar metabolites, providing insights into the downstream metabolic fate of this compound.

Ex vivo studies involve the perfusion or incubation of intact tissues or organs, such as the liver, kidney, or colon, with [³H]this compound. nih.govjpp.krakow.plnih.govd-nb.info This approach provides a more physiologically relevant context for studying metabolism, as it maintains the cellular architecture and intercellular communication within the tissue. nih.govjpp.krakow.plnih.govd-nb.info Aldosterone is primarily metabolized in the liver to form several dihydro- and tetrahydro- metabolites. thieme-connect.com The kidneys are also a site of aldosterone metabolism. nih.govthieme-connect.com Studies have shown that dietary sodium intake can regulate the enzymes involved in aldosterone metabolism in peripheral tissues. nih.gov A high sodium diet increases the proportion of 5beta-reduced metabolites, while a low sodium diet stimulates the 5alpha-reductase pathway. thieme-connect.comnih.gov

The data from these tracing studies are critical for building a comprehensive picture of the metabolic clearance and potential local actions of this compound in various target tissues.

Immunoassays for Metabolite Detection

Immunoassays, particularly radioimmunoassays (RIA), have been a fundamental technology for the quantification of steroid hormones and their metabolites in biological fluids due to their high sensitivity and specificity. iaea.orgasu.edu

Development and Validation of Radioimmunoassays (RIA)

The development of a radioimmunoassay for this compound follows a well-established protocol for small molecule haptens. Since steroids themselves are not immunogenic, they must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA), to elicit an antibody response in an animal model (typically rabbits or sheep).

The key steps in the development and validation of a this compound RIA include:

Hapten-Carrier Conjugate Synthesis: this compound is chemically modified to introduce a reactive group that allows for its covalent linkage to the carrier protein.

Immunization: The resulting conjugate is used to immunize animals, leading to the production of polyclonal antibodies against this compound.

Radiolabeled Tracer Preparation: A radiolabeled form of this compound, typically using iodine-125 (¹²⁵I) or tritium (³H), is prepared to serve as the tracer in the assay.

Assay Optimization: The concentrations of the antibody and tracer are optimized to achieve a sensitive and reliable standard curve. The assay is based on the principle of competitive binding, where the unlabeled this compound in the sample competes with the radiolabeled tracer for a limited number of antibody binding sites.

Validation: The RIA is rigorously validated for its performance characteristics, including:

Sensitivity: The lowest concentration of this compound that can be reliably distinguished from zero.

Specificity: The extent to which the antibody binds to this compound versus other structurally related steroids.

Accuracy: The agreement between the measured concentration and the true concentration.

Precision: The reproducibility of the measurements (both within and between assays).

A typical RIA procedure involves incubating the antibody, radiolabeled tracer, and the standard or unknown sample together. After reaching equilibrium, the antibody-bound fraction is separated from the free fraction, and the radioactivity in one or both fractions is measured. The concentration of this compound in the sample is then determined by comparing its ability to displace the tracer with that of the known standards.

Cross-Reactivity and Specificity Considerations

A critical aspect of any immunoassay is its specificity, which is determined by the degree of cross-reactivity of the antibody with other structurally similar compounds. nih.gov For a this compound RIA, it is essential to assess the cross-reactivity with other endogenous steroids, particularly those that are structurally related and may be present in biological samples.

The structural similarity between different steroid hormones and their metabolites means that antibodies raised against one steroid may exhibit significant cross-reactivity with others. nih.govnih.govoatext.com For instance, an antibody developed for this compound would need to be tested against aldosterone, 5alpha-dihydroaldosterone, tetrahydroaldosterone (B195565), cortisol, and other adrenal and gonadal steroids.

The percentage cross-reactivity is typically determined by comparing the concentration of the cross-reacting steroid required to displace 50% of the radiolabeled tracer from the antibody to the concentration of this compound required for the same level of displacement.

Table 1: Hypothetical Cross-Reactivity of a this compound Radioimmunoassay

| Compound | % Cross-Reactivity |

| This compound | 100 |

| Aldosterone | < 5% |

| 5alpha-Dihydroaldosterone | < 10% |

| 3alpha,5beta-Tetrahydroaldosterone | < 2% |

| Cortisol | < 0.1% |

| Corticosterone (B1669441) | < 0.5% |

| Progesterone | < 0.1% |

| Testosterone (B1683101) | < 0.1% |

This table is for illustrative purposes and the actual cross-reactivity would need to be determined experimentally for each specific antibody.

High specificity is crucial for the accurate measurement of this compound, especially when its concentrations are expected to be much lower than those of other potentially cross-reacting steroids. If significant cross-reactivity is observed, a chromatographic separation step prior to the immunoassay may be necessary to ensure the accurate quantification of this compound. The development of monoclonal antibodies can sometimes offer higher specificity compared to polyclonal antibodies. nih.gov

Associations with Pathophysiological Processes

Alterations in 5beta-Dihydroaldosterone Metabolic Pathways in Animal Models of Disease

Animal models have been crucial in elucidating how the metabolic pathways of aldosterone (B195564), the precursor to this compound, are changed in systemic diseases like hypertension and metabolic disorders.

Metabolic studies in animal models of hypertension have demonstrated significant alterations in how aldosterone is processed. A notable study using spontaneously hypertensive rats (SHR), a well-established genetic model for human essential hypertension, revealed a distinct shift in aldosterone metabolism compared to their normotensive Wistar-Kyoto counterparts. When administered radiolabeled aldosterone, the urine from adrenalectomized SHR contained a significantly greater proportion of polar neutral metabolites. nih.gov Conversely, the amount of unmetabolized aldosterone was lower in the SHR urine, indicating an accelerated rate of metabolic clearance in these animals. nih.gov This finding points to an upregulation or altered efficiency of the metabolic cascade that inactivates aldosterone, a key part of which is the 5-beta reduction pathway leading to this compound and its subsequent derivatives.

In models of metabolic disease, such as non-alcoholic fatty liver disease (NAFLD), comprehensive urinary steroid metabolome analysis has become a valuable tool. While not always singling out this compound, these studies consistently show dysregulation of mineralocorticoid metabolites in liver disease, reflecting the liver's central role in steroid clearance. bioscientifica.com

The primary enzyme responsible for the conversion of aldosterone to this compound is steroid 5β-reductase (AKR1D1). The activity of this enzyme is modulated in various disease states. In-vitro studies using human liver cell lines have shown that genetic knockdown of AKR1D1 leads to significant changes in glucose and lipid metabolism. Specifically, AKR1D1 knockdown was associated with increased expression of glucose transporters and acetyl-CoA carboxylase 1 (the rate-limiting enzyme in de novo lipogenesis), alongside decreased fatty acid oxidation.

Furthermore, animal models have provided direct evidence of the metabolic consequences of altered AKR1D1 activity. AKR1D1 knockout mice exhibit lower fed blood glucose levels and reduced hepatic glycogen (B147801) content compared to wild-type controls, underscoring the enzyme's role in hepatic metabolic homeostasis. The regulation of AKR1D1 is also influenced by other hormones; for example, potent synthetic glucocorticoids like dexamethasone (B1670325) have been shown to decrease AKR1D1 expression and activity. researchgate.net This suggests that in pathological states characterized by glucocorticoid excess, the 5-beta reduction pathway for aldosterone may be suppressed. researchgate.net

Table 1: Observed Effects of AKR1D1 Modulation in Experimental Models

| Model System | Modulation | Observed Metabolic Effect | Reference |

|---|---|---|---|

| Human Liver HepG2 Cells | siRNA Knockdown | Increased glucose transporter expression; Increased triglyceride content; Decreased fatty acid oxidation. | nih.gov (Endocrine Abstracts) |

| AKR1D1 Knockout Mice | Gene Knockout | Lower fed blood glucose levels; Lower hepatic glycogen content. | nih.gov (Endocrine Abstracts) |

| Human Liver HepG2/Huh7 Cells | Dexamethasone Treatment | Decreased AKR1D1 mRNA and protein expression. | researchgate.net |

Contribution to Steroid Metabolome Dysregulation in Experimental Pathology

In experimental pathology, the measurement of steroid profiles, or metabolomes, provides a powerful snapshot of endocrine function and dysfunction. The dysregulation of the steroid metabolome is a hallmark of many diseases. The altered metabolism of aldosterone in spontaneously hypertensive rats, leading to a higher proportion of polar metabolites, is a direct example of how the pathway involving this compound contributes to this dysregulation in an experimental model of hypertension. nih.gov This shift indicates that the balance between active hormone and its inactivated metabolites is disturbed.

Analysis of the urinary steroid metabolome in human conditions such as NAFLD further supports this concept. Studies have identified distinct "steroidal fingerprints" associated with the progression of liver disease. bioscientifica.comendocrine-abstracts.org These signatures often include changes in the ratios of 5β- to 5α-reduced metabolites of corticosteroids, indicating that the activity of A-ring reductases is impacted by the disease process. endocrine-abstracts.org While these studies focus on cortisol metabolites, the same enzymes are involved in aldosterone metabolism, implying that the production of this compound is likewise part of this broader metabolic dysregulation.

Research on Enzymes Affecting this compound in Pathophysiological Contexts

Extensive research has focused on steroid 5β-reductase (AKR1D1), the rate-limiting enzyme in the formation of this compound. AKR1D1 is highly expressed in the liver, where it plays a dual role in inactivating steroid hormones and catalyzing an essential step in bile acid synthesis. researchgate.netcabidigitallibrary.org

Genetic deficiencies in this enzyme have profound pathophysiological consequences. Loss-of-function mutations in the AKR1D1 gene are the cause of Congenital Bile Acid Synthesis Defect Type 2. endocrine-abstracts.org This condition leads to cholestasis and liver dysfunction because the enzyme cannot properly reduce bile acid intermediates, leading to a buildup of abnormal, toxic compounds. endocrine-abstracts.org This human genetic disorder highlights the critical, non-redundant role of AKR1D1 in hepatic function. The enzyme's role in steroid clearance is also significant, as it inactivates hormones like cortisol and progesterone, thereby regulating their access to their respective receptors. researchgate.net

Indirect Implications in Steroid-Related Conditions (as a metabolite, not a primary driver)

This compound itself is not considered a primary driver of disease. Instead, its levels and the pathway that generates it serve as indicators of underlying metabolic disturbances in steroid-related conditions. The formation of this compound is a step in the irreversible inactivation of aldosterone. Therefore, in conditions characterized by aldosterone excess, such as primary aldosteronism or certain forms of hypertension, the rate of its metabolism and the excretion of its downstream products are often altered.

The altered aldosterone metabolite profile in spontaneously hypertensive rats suggests that changes in this pathway are associated with the pathophysiology of hypertension, even if they are not the primary cause. nih.gov Similarly, in liver diseases like NAFLD, the observed dysregulation of steroid metabolism, including mineralocorticoid pathways, positions metabolites like this compound as markers of hepatic metabolic health. bioscientifica.com The health of the liver is intrinsically linked to its ability to metabolize steroids, and thus, the profile of these metabolites in urine can reflect the severity of liver damage.

Future Directions and Research Gaps in 5beta Dihydroaldosterone Studies

Elucidation of Unidentified Metabolic Intermediates and Pathways

The metabolic fate of 5beta-dihydroaldosterone is not entirely mapped. While it is a known reduction product of aldosterone (B195564), the subsequent metabolic steps and potential alternative pathways are less clear. Research has pointed to the existence of previously unidentified polar neutral metabolites of aldosterone, suggesting that our current understanding of aldosterone metabolism is incomplete nih.gov. Future investigations should focus on identifying these unknown intermediates and the enzymatic processes that govern their formation and degradation. This could reveal novel metabolic pathways with potential physiological significance.

Development of Advanced Analytical Techniques for Comprehensive Profiling

Historically, the analysis of steroid hormones relied on immunoassays, which can be limited by a lack of specificity, especially at low concentrations nih.gov. The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has provided a more sensitive and specific tool for the simultaneous quantification of multiple steroid hormones nih.govendocrine-abstracts.orglongdom.org. However, there is still a need to refine and expand these techniques for the comprehensive profiling of aldosterone metabolites, including this compound, in various biological matrices. High-throughput LC-MS/MS methods would be invaluable for large-scale clinical and research studies to better understand the dynamics of this compound in health and disease endocrine-abstracts.org.

Exploration of this compound as a Biomarker in Research Settings

The clinical utility of measuring this compound is an emerging area of interest. In conditions like primary aldosteronism, a common cause of secondary hypertension, there is evidence of glucocorticoid excess alongside mineralocorticoid excess jci.org. This highlights the potential of comprehensive steroid metabolome analysis, including this compound, to provide a more complete picture of adrenal steroid output. The plasma aldosterone/renin ratio (ARR) has been shown to correlate with cardiometabolic disorders even in individuals without classic primary aldosteronism, suggesting that markers of mineralocorticoid activity could have broader applications nih.gov. Future studies should investigate whether urinary or serum levels of this compound, alone or as part of a larger steroid panel, can serve as a useful biomarker for the early detection, risk stratification, or management of cardiovascular and metabolic diseases nih.govrevespcardiol.orglongdom.orgnih.govnih.govexplorationpub.commdpi.comresearchgate.net.

| Potential Biomarker Application | Disease/Condition | Rationale |

| Risk Stratification | Cardiovascular Disease | Aldosterone and its metabolites are implicated in cardiovascular pathophysiology. |

| Early Detection | Metabolic Syndrome | Altered steroid metabolism may precede the clinical manifestation of metabolic syndrome. |

| Diagnostic Aid | Primary Aldosteronism | Comprehensive steroid profiling may reveal patterns of adrenal overproduction. |

Unanswered Questions Regarding Specificity of Enzymatic Interactions

The enzymes responsible for the synthesis and metabolism of this compound, such as 5beta-reductase, exhibit a degree of substrate promiscuity. For instance, cytochrome P450 11B2 (aldosterone synthase) can metabolize androgens, indicating its specificity is not absolute nih.gov. The molecular basis for the substrate specificity of these enzymes is an area of active investigation, with studies using techniques like site-directed mutagenesis to understand the role of specific active-site residues nih.gov. Key unanswered questions remain regarding the precise factors that determine the substrate preference and reaction kinetics of the enzymes that interact with this compound. A deeper understanding of these enzymatic interactions could open avenues for the development of targeted therapeutic interventions.

Potential for Translational Research in Disease Models

Animal models are crucial for investigating the pathophysiology of diseases and for the preclinical evaluation of new therapies semanticscholar.org. A variety of animal models of hypertension and kidney disease exist, including genetic models like the spontaneously hypertensive rat (SHR), pharmacologically-induced models using agents like deoxycorticosterone acetate (B1210297) (DOCA)-salt, and surgically-induced models such as those involving renal artery constriction nih.govfrontiersin.orgsemanticscholar.org. These models provide valuable platforms to study the role of the renin-angiotensin-aldosterone system in disease progression nih.govindexcopernicus.com. Future translational research should utilize these models to specifically investigate the contribution of this compound to the pathogenesis of cardiovascular and renal diseases. Such studies could involve administering this compound to these models or developing genetic models with altered this compound metabolism to dissect its specific effects endocrine-abstracts.orgnih.govfrontiersin.orgnih.govgubra.dk.

| Animal Model Type | Example | Potential Application for this compound Research |

| Genetically-Induced | Spontaneously Hypertensive Rat (SHR) | Investigate the long-term effects of elevated this compound on blood pressure and end-organ damage. |

| Pharmacologically-Induced | DOCA-salt hypertension | Examine the interaction between high salt intake and this compound in mediating hypertension and renal injury. |

| Surgically-Induced | Two-kidney, one-clip model | Assess the role of this compound in renovascular hypertension. |

Q & A

Basic Research Questions

Q. What are the validated methodologies for quantifying 5β-Dihydroaldosterone in biological samples?

- Methodological Answer : Enzyme-linked immunosorbent assays (ELISAs) are commonly used, but require rigorous validation. Key parameters include:

- Intra-Assay Precision : Repeat measurements of the same sample under identical conditions (CV% < 10%) to assess reproducibility .

- Recovery Tests : Spiking known concentrations of 5β-Dihydroaldosterone into serum matrices to evaluate accuracy (e.g., 85–115% recovery) .

- Linearity : Serial dilution of samples to confirm proportional detection across physiological ranges .

- Cross-Reactivity : Validate specificity against structurally similar steroids (e.g., aldosterone, 5α-Dihydroaldosterone) using chromatography or mass spectrometry .

Q. How is 5β-Dihydroaldosterone synthesized, and what are the challenges in obtaining high-purity standards?

- Methodological Answer :

- Chemical Synthesis : Reduction of aldosterone at the C4-C5 double bond using catalytic hydrogenation or microbial transformation (e.g., Penicillium species) .

- Purity Challenges : Use high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection to confirm purity (>98%) and identity (e.g., NMR for structural elucidation) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported 5β-Dihydroaldosterone levels across studies?

- Methodological Answer :

- Standardization : Establish lab-specific reference ranges using consistent pre-analytical protocols (e.g., specimen storage at –80°C, avoidance of freeze-thaw cycles) .

- Meta-Analysis : Apply Cochrane systematic review principles to aggregate data, assess heterogeneity (I² statistic), and adjust for assay variability (e.g., different antibody cross-reactivities) .

- Method Comparison Studies : Compare ELISA results with gold-standard LC-MS/MS to identify systematic biases .

Q. What experimental designs are optimal for studying 5β-Dihydroaldosterone’s role in steroidogenesis or mineralocorticoid pathways?

- Methodological Answer :

- In Vitro Models : Use adrenal cell lines (e.g., H295R) with controlled steroidogenic stimuli (e.g., angiotensin II) and measure 5β-Dihydroaldosterone via LC-MS/MS .

- Knockout/Knockdown Studies : CRISPR/Cas9 targeting aldosterone synthase (CYP11B2) to assess compensatory pathways .

- Longitudinal Sampling : Collect serial samples under varying sodium diets to correlate 5β-Dihydroaldosterone with electrolyte balance .

Q. How can researchers mitigate interference from heterophile antibodies or matrix effects in immunoassays for 5β-Dihydroaldosterone?

- Methodological Answer :

- Pre-Treatment Protocols : Use heterophile blocking reagents or polyethylene glycol (PEG) precipitation to remove interfering antibodies .

- Matrix Adjustment : Dilute samples in assay buffer to minimize non-specific binding, validated via parallelism testing .

- Confirmatory Testing : Re-analyze outliers with alternative methods (e.g., LC-MS/MS) to rule out false positives/negatives .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing 5β-Dihydroaldosterone data in small-sample or low-concentration studies?

- Methodological Answer :

- Non-Parametric Tests : Use Wilcoxon signed-rank or Mann-Whitney U tests for non-normally distributed data .

- Sensitivity Analysis : Apply bootstrapping to estimate confidence intervals for low-concentration measurements .

- Multivariate Regression : Adjust for covariates (e.g., age, renal function) using generalized linear models .

Synthesis and Mechanistic Studies

Q. What strategies enhance the yield and scalability of 5β-Dihydroaldosterone synthesis for in vivo studies?

- Methodological Answer :

- Microbial Biotransformation : Optimize Penicillium culture conditions (pH, temperature, substrate concentration) to maximize conversion rates .

- Stereochemical Control : Use chiral catalysts (e.g., Rhodium-BINAP complexes) to favor 5β-reduction over 5α-isomers .

- Purification : Combine column chromatography and recrystallization to isolate high-purity 5β-Dihydroaldosterone (>99%) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when reporting 5β-Dihydroaldosterone data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.